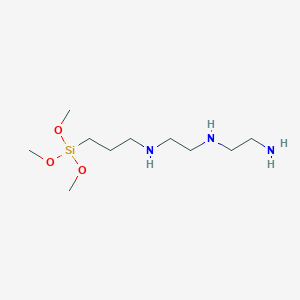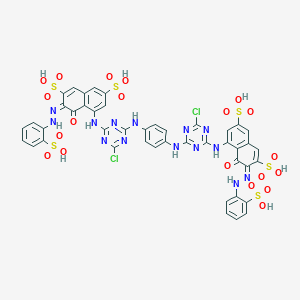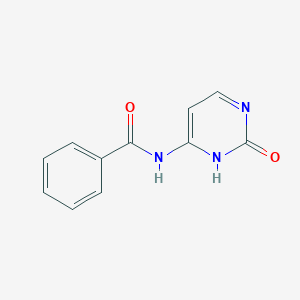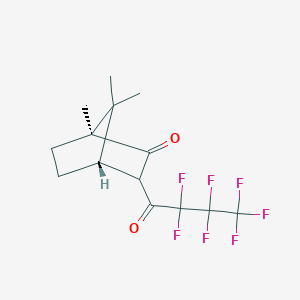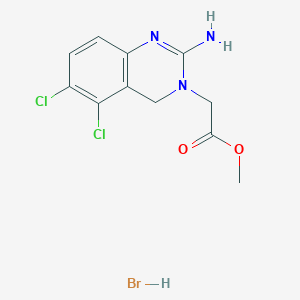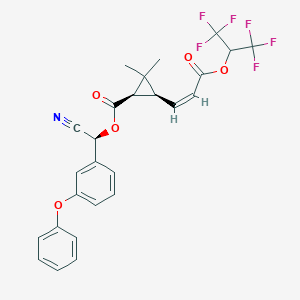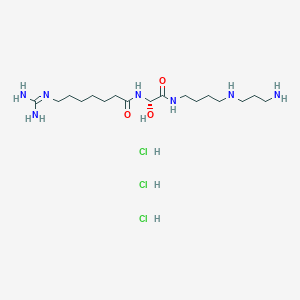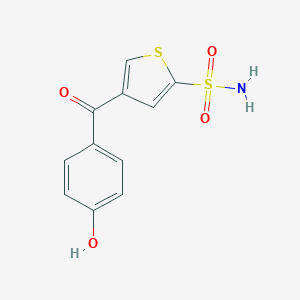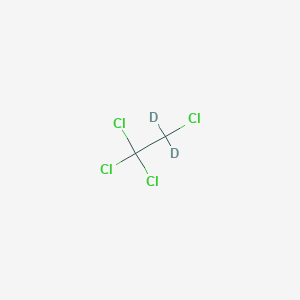
1,1,1,2-Tetrachloro-2,2-dideuterioethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2-Tetrachloro-2,2-dideuterioethane is a chemical compound with distinct properties and reactions. It is not widely discussed in the literature, but its characteristics can be inferred from related compounds.
Synthesis Analysis
Research on similar compounds indicates complex synthetic pathways. For example, Baldwin & Chang (1982) studied the stereochemistry of isomerizations of a related dideuterio compound, highlighting the intricate nature of synthesizing such molecules (Baldwin & Chang, 1982).
Molecular Structure Analysis
The molecular structure of compounds like 1,1,1,2-Tetrachloro-2,2-dideuterioethane is typically intricate. Koide, Oda, & Nitta (1956) explored the crystal structure of a related tetrachloro compound, demonstrating the complexity of such molecular structures (Koide, Oda, & Nitta, 1956).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be quite diverse. For instance, Dolbier, Gautriaud, & Cai (2005) reported on the kinetic processes in the thermal rearrangement of a difluoro-dideuteriomethylene compound, showing the reactivity of similar molecules (Dolbier, Gautriaud, & Cai, 2005).
Physical Properties Analysis
The physical properties, such as phase transitions and crystal structures, are key to understanding these compounds. The study by Koide, Oda, & Nitta (1956) provides insights into the physical properties of a related compound (Koide, Oda, & Nitta, 1956).
Wissenschaftliche Forschungsanwendungen
Overview
Environmental Impact Studies
Studies on similar chlorinated compounds, such as 1,1,1-trichloroethane, have focused on their neurotoxic effects and environmental impact, providing a framework for understanding how 1,1,1,2-tetrachloro-2,2-dideuterioethane might be studied in similar contexts (Fernicola et al., 1991). These investigations underscore the importance of assessing the safety and environmental effects of chemical use, suggesting potential research avenues for 1,1,1,2-tetrachloro-2,2-dideuterioethane in environmental toxicology.
Analytical Chemistry and Toxicology
The development of analytical methods for detecting and quantifying trace levels of chlorinated and fluorinated compounds in various matrices is crucial. Studies on compounds like 2,4-D herbicide have advanced analytical and toxicological research, providing insights into the occurrence, fate, and biological effects of such chemicals (Zuanazzi et al., 2020). This highlights the importance of analytical chemistry in understanding the environmental and health impacts of chlorinated hydrocarbons, including 1,1,1,2-tetrachloro-2,2-dideuterioethane.
Materials Science
The exploration of novel materials for various applications, including thermoelectrics and polymer composites, often involves the study of organic and inorganic compounds with unique properties. Research on polymeric and polymer-inorganic thermoelectric materials, for instance, indicates the potential of integrating chlorinated and fluorinated compounds into new material formulations for enhanced performance (Xiu & Zeng, 2008). This area of research could benefit from investigations into the properties and applications of 1,1,1,2-tetrachloro-2,2-dideuterioethane as a component of novel materials.
Safety And Hazards
Eigenschaften
IUPAC Name |
1,1,1,2-tetrachloro-2,2-dideuterioethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2/i1D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLAWKAXOMEXPM-DICFDUPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2-Tetrachloroethane-D2 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

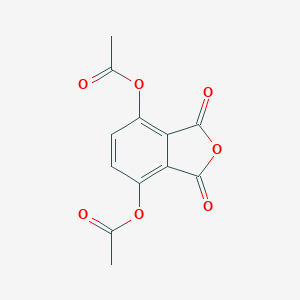
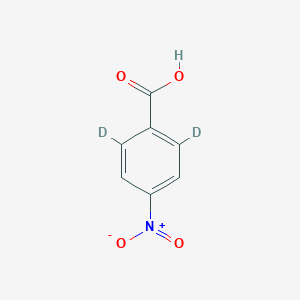
![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)

